molecular formula C14H21NO5S2 B009940 N-Benzylglucamine dithiocarbamate CAS No. 110771-92-1

N-Benzylglucamine dithiocarbamate

Cat. No. B009940
M. Wt: 347.5 g/mol
InChI Key: SCJXRYDTCFHSQX-UMSGYPCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylglucamine dithiocarbamate (NBDC) is a compound that has been widely used in scientific research due to its unique properties. It is a dithiocarbamate derivative that has been synthesized using various methods. NBDC has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research.

Mechanism Of Action

The mechanism of action of N-Benzylglucamine dithiocarbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. N-Benzylglucamine dithiocarbamate has been found to inhibit the activity of metalloproteases, which are enzymes that play a role in tissue remodeling and inflammation. It has also been found to inhibit the activity of NF-kB, a protein that plays a role in inflammation and immune response.

Biochemical And Physiological Effects

N-Benzylglucamine dithiocarbamate has been found to have numerous biochemical and physiological effects on living organisms. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. N-Benzylglucamine dithiocarbamate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-Benzylglucamine dithiocarbamate has been found to have anti-tumor properties, making it a potential treatment for cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Benzylglucamine dithiocarbamate is its unique properties, which make it a valuable tool for scientific research. However, there are also limitations to its use. N-Benzylglucamine dithiocarbamate can be toxic at high concentrations, and it can also interfere with other biochemical pathways in the body. Additionally, the synthesis of N-Benzylglucamine dithiocarbamate can be challenging, which can limit its availability for research.

Future Directions

There are numerous future directions for research involving N-Benzylglucamine dithiocarbamate. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on the use of N-Benzylglucamine dithiocarbamate as a potential treatment for various diseases, including cancer and inflammation. Further studies could also be conducted to better understand the mechanism of action of N-Benzylglucamine dithiocarbamate and its effects on living organisms.
Conclusion:
In conclusion, N-Benzylglucamine dithiocarbamate is a compound that has been widely used in scientific research due to its unique properties. It has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research. While there are limitations to its use, there are also numerous future directions for research involving N-Benzylglucamine dithiocarbamate.

Synthesis Methods

N-Benzylglucamine dithiocarbamate can be synthesized using various methods, including the reaction between benzylamine and carbon disulfide, followed by the reaction with glucamine. The reaction is typically carried out in an alkaline solution, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-Benzylglucamine dithiocarbamate has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. N-Benzylglucamine dithiocarbamate has also been used as a chelating agent for heavy metals in environmental studies.

properties

CAS RN

110771-92-1

Product Name

N-Benzylglucamine dithiocarbamate

Molecular Formula

C14H21NO5S2

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid

InChI

InChI=1S/C14H21NO5S2/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-13,16-20H,6-8H2,(H,21,22)/t10-,11+,12+,13+/m0/s1

InChI Key

SCJXRYDTCFHSQX-UMSGYPCISA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S

SMILES

C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S

Canonical SMILES

C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S

Related CAS

102996-80-5 (hydrochloride salt)

synonyms

enzylglucamine-N-carbodithioate
BGDTC
N-benzyl-N-dithiocarboxy-D-glucamine
N-benzylglucamine dithiocarbamate
N-benzylglucamine dithiocarbamate, sodium salt
NBG-DTC

Origin of Product

United States

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